molecular formula C12H16ClN3O B8803952 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone

1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone

Cat. No.: B8803952
M. Wt: 253.73 g/mol
InChI Key: KPRHNHCBJORRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol. It is characterized by the presence of an acetyl group attached to a piperazine ring, which is further connected to a chloroaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-chloroaniline with 4-acetylpiperazine. One common method includes the nucleophilic substitution reaction where 2-chloroaniline is reacted with 4-acetylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetyl group to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 4-(4-Hydroxyethylpiperazin-1-yl)-2-chloroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylpiperazin-1-yl)benzoic acid
  • 2-(4-Acetylpiperazin-1-yl)-4-chlorothiazole-5-carbaldehyde
  • 2-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-chloro-pyrimidin-4-yl]amino]anilino]ethanesulfonyl fluoride

Uniqueness

1-(4-(4-Amino-3-chlorophenyl)piperazin-1-yl)ethanone is unique due to its specific structural features, such as the presence of both an acetyl group and a chloroaniline moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

1-[4-(4-amino-3-chlorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,14H2,1H3

InChI Key

KPRHNHCBJORRDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound prepared in Step 1 was dissolved in ethanol (10 ml) and distilled water (1.0 ml), added with iron (powder, 2.0 g) and ammonium chloride (1.0 g), and stirred at 90° C. for 2 hours. Then, the resultant was filtered using celite and the filtrate was distilled under reduced pressure to remove the solvent. The resulting white solid was used in the subsequent reaction without further purification.
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Reaction Step One

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